molecular formula C11H14O B13250340 1-(2-Methylphenyl)but-3-en-1-ol CAS No. 24165-62-6

1-(2-Methylphenyl)but-3-en-1-ol

Cat. No.: B13250340
CAS No.: 24165-62-6
M. Wt: 162.23 g/mol
InChI Key: JORKKCNEVFAEOF-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)but-3-en-1-ol is an organic compound belonging to the class of homoallylic alcohols It features a phenyl group substituted with a methyl group at the ortho position and an allylic alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)but-3-en-1-ol can be synthesized through the allylation of 2-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This method involves the formation of a carbon-carbon bond between the allyl group and the benzaldehyde derivative.

Industrial Production Methods: . This reaction is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: Formation of 1-(2-Methylphenyl)but-3-en-1-one.

    Reduction: Formation of 1-(2-Methylphenyl)butan-1-ol.

    Substitution: Formation of 1-(2-Methylphenyl)but-3-en-1-chloride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)but-3-en-1-ol involves its interaction with molecular targets through its hydroxyl and allylic functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the allylic group can participate in various chemical reactions. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylphenyl)but-3-en-1-ol is unique due to the presence of the ortho-methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

24165-62-6

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2-methylphenyl)but-3-en-1-ol

InChI

InChI=1S/C11H14O/c1-3-6-11(12)10-8-5-4-7-9(10)2/h3-5,7-8,11-12H,1,6H2,2H3

InChI Key

JORKKCNEVFAEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC=C)O

Origin of Product

United States

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